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Introduction
Vepdegestrant (also known as ARV-471) is a pioneering investigational oral therapeutic agent

that has emerged as a potent and selective degrader of the estrogen receptor (ER).[1][2][3] It

belongs to a novel class of drugs called PROteolysis TArgeting Chimeras (PROTACs).[1][3]

This technical guide provides an in-depth overview of the molecular structure, physicochemical

properties, mechanism of action, and preclinical and clinical data of Vepdegestrant, designed

for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical
Properties
Vepdegestrant is a hetero-bifunctional molecule meticulously designed to harness the cell's

natural protein disposal system. It comprises three key components: a ligand that binds to the

estrogen receptor, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker

connecting these two moieties.

Table 1: Chemical Identifiers of Vepdegestrant
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Identifier Value

IUPAC Name

(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-

1,2,3,4-tetrahydronaphthalen-1-

yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-

oxo-1H-isoindol-2-yl]piperidine-2,6-dione

SMILES String

C1CC2=C(C=CC(=C2)O)--INVALID-LINK--

C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)

C7=CC8=C(C=C7)C(=O)N(C8)

[C@H]9CCC(=O)NC9=O

CAS Number 2229711-68-4

Molecular Formula C45H49N5O4

Table 2: Physicochemical Properties of Vepdegestrant
Property Value

Molecular Weight 723.918 g·mol−1

XLogP3 7.16

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 8

Rotatable Bonds 7

Topological Polar Surface Area 96.43 Å²

Solubility DMSO: 100 mg/mL (138.14 mM)

Oral Bioavailability (Mice) 17.91%

Oral Bioavailability (Rats) 24.12%

Mechanism of Action: A PROTAC-Mediated
Degradation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vepdegestrant operates through a unique mechanism of action distinct from traditional ER

inhibitors. As a PROTAC, it facilitates the formation of a ternary complex between the ER and

the E3 ubiquitin ligase Cereblon. This proximity triggers the ubiquitination of the ER, marking it

for degradation by the proteasome. This process effectively eliminates the ER protein from the

cell, thereby abrogating ER-mediated signaling pathways that drive the proliferation of ER-

positive breast cancer cells.
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Figure 1. Mechanism of Action of Vepdegestrant.

Preclinical Efficacy
Vepdegestrant has demonstrated potent and robust ER degradation and anti-tumor activity in a

variety of preclinical models of ER+ breast cancer, including those with ESR1 mutations that

confer resistance to standard endocrine therapies.

Table 3: In Vitro Activity of Vepdegestrant
Parameter Cell Line Value

ER Binding Affinity (Ki) Recombinant ER 0.28 nM

ER Binding Affinity (IC50) Recombinant ER 0.99 nM

ER Degradation (DC50) MCF-7 ~1-2 nM

ER Degradation (DC50) T47D ~2 nM

Maximal ER Degradation

(Dmax)
MCF-7 >90%

Cell Proliferation Inhibition

(GI50)
MCF-7 (WT ER) 3.3 nM

Cell Proliferation Inhibition

(GI50)
T47D (WT ER) 4.5 nM

Cell Proliferation Inhibition

(GI50)
T47D (ERY537S mutant) 8 nM

Cell Proliferation Inhibition

(GI50)
T47D (ERD538G mutant) 5.7 nM

Table 4: In Vivo Antitumor Activity of Vepdegestrant
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Animal Model Treatment
Tumor Growth Inhibition
(TGI)

MCF-7 Orthotopic Xenograft Vepdegestrant (3 mg/kg) 85%

MCF-7 Orthotopic Xenograft Vepdegestrant (10 mg/kg) 98%

MCF-7 Orthotopic Xenograft Vepdegestrant (30 mg/kg) 120%

MCF-7 Orthotopic Xenograft Fulvestrant 31%-80%

ST941/HI PDX (ERY537S

mutant)
Vepdegestrant Tumor Regression

ST941/HI/PBR PDX

(Palbociclib-resistant)
Vepdegestrant 102%

Preclinical studies have also shown that Vepdegestrant acts synergistically with CDK4/6

inhibitors (palbociclib, abemaciclib, ribociclib) and PI3K/mTOR pathway inhibitors (alpelisib,

inavolisib, everolimus), leading to enhanced tumor regression.

Clinical Development and Efficacy
Vepdegestrant is currently in late-stage clinical development for the treatment of ER+/HER2-

advanced or metastatic breast cancer. The U.S. Food and Drug Administration (FDA) has

granted it Fast Track designation.

The VERITAC-2 Phase III Trial
The pivotal VERITAC-2 (NCT05654623) trial is a randomized, open-label, global study

comparing the efficacy and safety of Vepdegestrant to fulvestrant in patients with ER+/HER2-

advanced breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and

endocrine therapy.
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Figure 2. VERITAC-2 Phase III Trial Workflow.

Table 5: Key Efficacy Results from the VERITAC-2 Trial
(ESR1-mutant population)

Endpoint Vepdegestrant Fulvestrant
Hazard Ratio (95%
CI) / p-value

Median Progression-

Free Survival (PFS)
5.0 months 2.1 months

HR = 0.57 (0.42–

0.77); p < 0.001

Clinical Benefit Rate

(CBR)
42.1% 20.2%

OR = 2.88 (1.57–

5.39); nominal p <

0.001

Objective Response

Rate (ORR)
18.6% 4.0%

OR = 5.45 (1.69–

22.73); nominal p =

0.001

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous

studies. The most common treatment-emergent adverse events were fatigue, increased ALT,

and increased AST.

Pharmacokinetics
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Pharmacokinetic studies in rodents have shown that Vepdegestrant has low-to-moderate

clearance. In a Phase 1 study in Japanese patients with ER+/HER2- advanced breast cancer,

the geometric mean maximum plasma concentration (Cmax) and 24-hour area under the

plasma concentration-time curve (AUC24) after multiple doses of 200 mg once daily were 1056

ng/mL and 18,310 ng∙hr/mL, respectively.

Experimental Protocols
In Vitro ER Degradation Assay
Objective: To determine the half-maximal degradation concentration (DC50) of Vepdegestrant.

Methodology:

Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in

appropriate media (e.g., RPMI supplemented with FBS) at 37°C in a humidified incubator

with 5% CO2.

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of

Vepdegestrant for a specified duration (e.g., 72 hours).

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

suitable method (e.g., BCA assay).

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE

and transferred to a membrane. The membrane is then probed with a primary antibody

specific for ERα, followed by a secondary antibody conjugated to a detectable marker.

Data Analysis: The intensity of the ERα bands is quantified and normalized to a loading

control (e.g., β-actin). The DC50 value is calculated as the concentration of Vepdegestrant

that results in a 50% reduction in the ERα protein level compared to the vehicle-treated

control.

In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of Vepdegestrant in a xenograft model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted

orthotopically into the mammary fat pad of the mice. To support the growth of these

estrogen-dependent tumors, a slow-release estrogen pellet is often implanted

subcutaneously.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. Vepdegestrant is administered orally, typically once daily, at various dose

levels (e.g., 3, 10, 30 mg/kg). A vehicle control group and a positive control group (e.g.,

fulvestrant) are also included.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Body weight is also monitored to assess toxicity.

Endpoint: The study is typically terminated after a predefined period (e.g., 28 days) or when

tumors in the control group reach a certain size.

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative

to the vehicle control group. At the end of the study, tumors may be excised for

pharmacodynamic analysis, such as measuring the extent of ER degradation by Western

blot.

Conclusion
Vepdegestrant represents a significant advancement in the targeted therapy of ER+ breast

cancer. Its unique PROTAC mechanism of action, leading to the efficient degradation of the

estrogen receptor, offers a promising strategy to overcome resistance to existing endocrine

therapies. Robust preclinical data and compelling results from the Phase III VERITAC-2 trial

underscore its potential as a best-in-class monotherapy for patients with ER+/HER2-, ESR1-

mutant advanced or metastatic breast cancer. Ongoing and future clinical investigations will

further delineate the role of Vepdegestrant, both as a monotherapy and in combination with

other targeted agents, in the evolving landscape of breast cancer treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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